Aluminum;chloride;hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

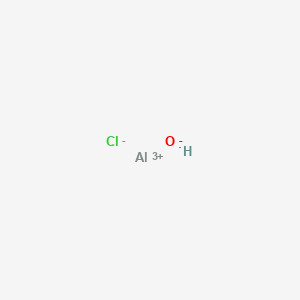

Molecular Formula |

AlClHO+ |

|---|---|

Molecular Weight |

79.44 g/mol |

IUPAC Name |

aluminum;chloride;hydroxide |

InChI |

InChI=1S/Al.ClH.H2O/h;1H;1H2/q+3;;/p-2 |

InChI Key |

OEDSJEJJJKFPLD-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Al+3].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

"physical and chemical properties of basic aluminum chlorides"

An In-depth Technical Guide on the Physical and Chemical Properties of Basic Aluminum Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic aluminum chlorides, commonly known as polyaluminum chlorides (PAC), are a complex group of inorganic polymers with significant applications across various scientific and industrial domains, including water purification, pharmaceuticals, and catalysis. Their efficacy is intrinsically linked to their diverse physical and chemical properties, which are dictated by their degree of polymerization and basicity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of basic aluminum chlorides, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details relevant experimental protocols for characterization, and visualizes complex mechanisms through signaling pathway diagrams.

Introduction

Basic aluminum chlorides are partially neutralized aluminum chloride solutions with the general formula Alₙ(OH)ₘCl₃ₙ₋ₘ.[1][2] Unlike simple aluminum chloride, which is a monomer, basic aluminum chlorides consist of a mixture of polymeric aluminum species.[3] The degree of neutralization is a critical parameter known as basicity, typically expressed as the molar ratio of hydroxyl groups to aluminum ions (OH/Al).[2] Basicity is a key factor influencing the distribution of different aluminum polymer species and, consequently, the material's overall properties and performance.[4]

These compounds are widely recognized for their role as coagulants in water treatment, where they excel at removing suspended particles and organic matter.[5] In the pharmaceutical industry, they are utilized as active ingredients in antiperspirants and as catalysts in various chemical syntheses.[6] This guide delves into the fundamental physical and chemical properties that underpin these applications.

Physical Properties

The physical properties of basic aluminum chlorides vary significantly with their chemical composition, particularly their basicity and concentration.

General Physical Characteristics

Basic aluminum chlorides can exist in both solid and liquid forms.[2]

-

Appearance : Solid forms are typically white to yellow powders or granules.[7] Liquid solutions are generally colorless to pale yellow and can range from clear to slightly cloudy.[2]

-

Odor : Generally odorless.

-

Solubility : They are soluble in water.[2] The dissolution of anhydrous aluminum chloride in water is a highly exothermic reaction and results in the formation of the hexahydrate.[7]

Quantitative Physical Data

The following tables summarize key quantitative physical properties of basic aluminum chlorides. It is important to note that these values can vary depending on the specific formulation and basicity of the product.

Table 1: General Physical Properties of Basic Aluminum Chlorides

| Property | Value | Conditions |

| Molecular Formula | Alₙ(OH)ₘCl₃ₙ₋ₘ | General Formula |

| Al₂Cl(OH)₅ | Example of a specific species | |

| Molecular Weight | 174.45 g/mol | For Al₂Cl(OH)₅ |

| 133.34 g/mol | For anhydrous AlCl₃[8] | |

| Density (liquid) | 1.1 to 1.40 g/cm³ | At 25°C[2] |

| Viscosity (liquid) | 10 to 50 mPa·s (cp) | At 25°C; can reach up to 10,000 mPa·s for special types[2] |

| pH (1% aqueous solution) | 3.5 - 5.0 |

Table 2: Solubility of Aluminum Chloride (AlCl₃) in Water at Different Temperatures [9]

| Temperature (°C) | Solubility (g/L) |

| 0 | 439 |

| 10 | 449 |

| 20 | 458 |

| 30 | 466 |

| 40 | 473 |

| 60 | 481 |

| 80 | 486 |

| 100 | 490 |

Note: The solubility of polyaluminum chloride is influenced by its basicity and the presence of other ions. Generally, solubility decreases with increasing basicity.[1]

Chemical Properties

The chemical behavior of basic aluminum chlorides is dominated by the hydrolysis and polymerization of aluminum ions in aqueous solutions.

Basicity

Basicity is the most critical chemical parameter of a polyaluminum chloride product.[10] It is defined as the molar ratio of hydroxyl groups to aluminum atoms and is often expressed as a percentage.[3]

Basicity (%) = (m/3n) x 100

Where 'm' is the number of hydroxyl groups and 'n' is the number of aluminum atoms in the general formula Alₙ(OH)ₘCl₃ₙ₋ₘ.

The basicity of commercial PAC products typically ranges from 40% to 90%.[4] Higher basicity indicates a higher degree of polymerization and a greater proportion of polymeric aluminum species.[4] The pH of a PAC solution generally increases with its basicity, although this relationship is also dependent on the concentration.[10]

Hydrolysis and Polymerization

When dissolved in water, aluminum chloride undergoes hydrolysis, a reaction that produces various monomeric and polymeric aluminum species. The specific species formed are highly dependent on the pH of the solution.

Coagulation and Flocculation Mechanism

The primary application of basic aluminum chlorides in water treatment is as a coagulant and flocculant. The mechanism involves two main processes:

-

Charge Neutralization : The positively charged polymeric aluminum species adsorb onto the surface of negatively charged colloidal particles (e.g., clays, organic matter) in the water. This neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate.

-

Sweep Flocculation : At higher dosages, the aluminum species precipitate as amorphous aluminum hydroxide (B78521) [Al(OH)₃]. These precipitates form a gelatinous floc that physically entraps and sweeps suspended particles out of the solution as it settles.[11]

Experimental Protocols for Characterization

Accurate characterization of basic aluminum chlorides is crucial for understanding their properties and predicting their performance. The following sections provide detailed methodologies for key analytical techniques.

Determination of Basicity

Principle: The basicity is determined by titrating the PAC solution with a strong acid to neutralize the hydroxyl groups.

Procedure:

-

Accurately weigh a sample of the basic aluminum chloride solution.

-

Dilute the sample with deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached (color change of the indicator).

-

The basicity is calculated based on the volume of acid consumed.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 27Al NMR is a powerful technique for identifying and quantifying the different aluminum species present in a PAC solution, particularly the highly effective Keggin-type Al₁₃ polycation.[8]

Sample Preparation: [12]

-

Prepare a stock solution of AlCl₃ with a predetermined aluminum concentration.

-

Add the AlCl₃ solution to a three-necked glass reactor equipped with a stirrer and condenser, and heat to 80°C.

-

Slowly pump a NaOH solution of a predetermined concentration into the reactor under rapid stirring until the desired basicity is reached.

-

Continue heating and stirring for a short period after the addition of NaOH is complete.

-

Age the prepared PAC sample at room temperature for several days before analysis.

NMR Acquisition (General Parameters):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A broadband probe suitable for 27Al observation.

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Reference: An external reference of aqueous Al(NO₃)₃ or AlCl₃ solution is used.

-

Acquisition Parameters:

-

Spectral Width: Sufficient to cover the chemical shift range of all expected Al species (typically around 200 ppm).

-

Acquisition Time: ~0.1 s.

-

Relaxation Delay: 1-5 s, depending on the relaxation times of the aluminum species.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (can range from hundreds to thousands).

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Integrate the peaks corresponding to different aluminum species to determine their relative concentrations. The peak for the Al₁₃ species typically appears at around 62.5 ppm.

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume. It can be used to determine the molecular weight distribution of the polymeric species in a PAC sample.

Experimental Workflow:

-

Sample Preparation:

-

Dissolve the solid PAC sample or dilute the liquid PAC solution in the mobile phase.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Instrumentation:

-

HPLC System: A standard HPLC system with a pump, injector, and detector (typically a refractive index detector).

-

Column: A size exclusion column with a pore size appropriate for the expected molecular weight range of the PAC polymers.

-

Mobile Phase: An aqueous buffer solution, often containing a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions with the column packing material. The pH of the mobile phase should be controlled.

-

Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

-

-

Calibration:

-

Prepare a series of polymer standards of known molecular weights (e.g., polyethylene (B3416737) glycols or dextrans).

-

Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

-

Analysis:

-

Inject the prepared PAC sample.

-

Determine the molecular weight distribution of the sample by comparing its elution profile to the calibration curve.

-

Applications in Drug Development

The unique properties of basic aluminum chlorides make them valuable in several areas of drug development:

-

Antiperspirants: Aluminum chlorohydrate, a form of basic aluminum chloride, is a common active ingredient in antiperspirant formulations. It works by forming a temporary plug within the sweat duct, physically blocking the flow of sweat.

-

Adjuvants: Aluminum-containing compounds are widely used as adjuvants in vaccines to enhance the immune response. The particulate nature and surface chemistry of aluminum hydroxide, which is formed from the hydrolysis of basic aluminum chlorides, are crucial for its adjuvant activity.

-

Drug Delivery: The ability of aluminum-based materials to adsorb and interact with various molecules is being explored for the development of drug delivery systems.

-

Catalysis: In the synthesis of active pharmaceutical ingredients (APIs), aluminum chloride and its derivatives are used as Lewis acid catalysts in a variety of organic reactions.

Conclusion

Basic aluminum chlorides are a versatile class of inorganic polymers with a rich and complex chemistry. Their physical and chemical properties are intricately linked to their basicity and the resulting distribution of polymeric aluminum species. A thorough understanding of these properties, facilitated by appropriate analytical techniques, is essential for their effective application in research, particularly in the fields of materials science and drug development. This guide has provided a foundational overview of these properties, along with detailed experimental protocols and visualizations of key mechanisms, to aid scientists and researchers in their work with these important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Basic Properties of Polyaluminum Chlorides – Sukim [sukim.com.tr]

- 3. thewastewaterblog.com [thewastewaterblog.com]

- 4. News - Effect of Basicity on the Properties of Polyaluminum Chloride [yuncangchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polyaluminum chloride-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What Is The Most Important For Poly Aluminium Chloride In Water Treatment Industry - News - Shandong Hengyi New Material Technology Co.,Ltd [chinafluoropolymer.com]

- 11. The origin of Al(OH)(3)-rich and Al(13)-aggregate flocs composition in PACl coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Aluminum Chloride Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory study on the hydrolysis of aluminum chloride hydroxide (B78521), a process of significant interest in various scientific fields, including water treatment, materials science, and pharmaceutical applications. This document details the complex speciation of aluminum during hydrolysis, the critical factors influencing these transformations, and the analytical methodologies employed for their characterization.

Introduction to Aluminum Chloride Hydroxide Hydrolysis

Aluminum chloride hydroxide, often in the form of polyaluminum chloride (PAC), is a partially neutralized aluminum salt that undergoes a complex series of hydrolysis and polymerization reactions when dissolved in water.[1] These reactions lead to the formation of a diverse range of aluminum species, from simple monomers to complex polymers and colloidal particles.[2] The distribution and characteristics of these species are paramount as they dictate the efficacy of aluminum-based products in their various applications. Understanding and controlling the hydrolysis process is therefore crucial for optimizing performance and ensuring desired outcomes.

The hydrolysis of the hexa-aqua aluminum ion, [Al(H₂O)₆]³⁺, is the fundamental first step.[3] This process involves the progressive replacement of coordinated water molecules with hydroxide ions, leading to the formation of various monomeric and polymeric species.[4] The degree of polymerization and the specific structures formed are highly dependent on factors such as pH, temperature, and the concentration of the aluminum solution.[5]

Aluminum Speciation during Hydrolysis

The hydrolysis of aluminum chloride hydroxide results in a dynamic equilibrium of various aluminum species, which are broadly categorized based on their reactivity and size. The Ferron assay is a widely used spectrophotometric method to operationally define these species into three main fractions: Ala, Alb, and Alc.[6][7]

-

Ala (Monomeric Aluminum): This fraction consists of monomeric and small dimeric aluminum species that react almost instantaneously with the Ferron reagent.[2]

-

Alb (Polymeric Aluminum): This fraction includes medium-sized polymeric aluminum species, such as the well-known Keggin-ion (Al₁₃), which react with the Ferron reagent at a moderate rate.[2][8]

-

Alc (Colloidal/Solid Aluminum): This fraction is composed of large, colloidal, or solid aluminum hydroxide precipitates that react very slowly or not at all with the Ferron reagent.[2]

The distribution of these species is critically influenced by the pH of the solution, as illustrated in the following table.

Data Presentation: Quantitative Distribution of Aluminum Species

Table 1: Estimated Distribution of Aluminum Species as a Function of pH

| pH | Ala (%) (Monomeric) | Alb (%) (Polymeric) | Alc (%) (Colloidal) |

| 4.0 | 85 | 10 | 5 |

| 4.5 | 60 | 30 | 10 |

| 5.0 | 30 | 55 | 15 |

| 5.5 | 15 | 65 | 20 |

| 6.0 | 10 | 50 | 40 |

| 6.5 | <5 | 30 | 65 |

| 7.0 | <5 | 15 | 80 |

Note: The data in this table are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.[5][9][10]

Signaling Pathways and Logical Relationships

The hydrolysis of aluminum chloride hydroxide can be visualized as a progressive polymerization process influenced by increasing pH.

Caption: Hydrolysis pathway of aluminum chloride hydroxide.

Experimental Protocols

Accurate characterization of aluminum species is essential for understanding and controlling the hydrolysis process. The following sections detail the methodologies for key analytical techniques.

Ferron Assay for Aluminum Speciation

The Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) assay is a colorimetric method used to differentiate aluminum species based on their reaction kinetics.[6][7]

Methodology:

-

Reagent Preparation: Prepare a Ferron reagent solution containing Ferron, hydroxylamine (B1172632) hydrochloride, and a pH 5.0 acetate (B1210297) buffer.

-

Sample Preparation: Dilute the aluminum chloride hydroxide solution to a known concentration.

-

Reaction and Measurement:

-

Mix the sample with the Ferron reagent.

-

Measure the absorbance at 370 nm at specific time intervals (e.g., 1 minute, 30 minutes, 2 hours, 24 hours).

-

-

Data Analysis:

-

Ala: Calculated from the absorbance measurement taken immediately after mixing (e.g., within 1 minute).[2]

-

Alb: Determined by the change in absorbance between the initial measurement and a later time point (e.g., 2 hours).[2]

-

Alc: Calculated by subtracting the sum of Ala and Alb from the total aluminum concentration, which is determined after complete digestion of the sample.[2]

-

Caption: Experimental workflow for the Ferron assay.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for identifying and quantifying different aluminum species in solution based on their distinct chemical shifts.[3][4]

Methodology:

-

Sample Preparation: Prepare a series of aluminum chloride hydroxide solutions at different pH values in D₂O.

-

Instrumental Analysis:

-

Acquire ²⁷Al NMR spectra using a high-field NMR spectrometer.

-

Use a known concentration of an external standard (e.g., [Al(H₂O)₆]³⁺ in acidic solution) for quantification.

-

-

Data Analysis:

-

Identify the signals corresponding to different aluminum species based on their chemical shifts (see Table 2).

-

Integrate the peak areas to determine the relative concentrations of each species.

-

Table 2: Typical ²⁷Al NMR Chemical Shifts for Aluminum Species

| Aluminum Species | Chemical Shift (ppm) |

| [Al(H₂O)₆]³⁺ (monomer) | 0 |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ (dimer) | ~3-5 |

| Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (Keggin-ion) - Central AlO₄ | ~62.5 |

| Al(OH)₄⁻ (aluminate) | ~80 |

Note: Chemical shifts can vary slightly depending on the specific solution conditions.[3][11]

Caption: Workflow for ²⁷Al NMR analysis of aluminum hydrolysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a sensitive technique for the identification of various aluminum oligomers and polymeric species in solution.[12][13]

Methodology:

-

Sample Preparation: Dilute the aluminum chloride hydroxide solution to a low concentration (e.g., in the µM to mM range) in a suitable solvent (e.g., water or methanol/water).[13][14] Adjust the pH as required.[13]

-

Instrumental Analysis:

-

Infuse the sample solution into the ESI-MS instrument.

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve stable ion generation and minimize fragmentation.

-

-

Data Analysis:

-

Analyze the mass-to-charge (m/z) ratios in the resulting mass spectrum to identify the different aluminum-containing species.

-

The charge state of the ions can be determined from the isotopic distribution.

-

Caption: Workflow for ESI-MS analysis of aluminum species.

Potentiometric Titration

Potentiometric titration is used to study the hydrolysis and polymerization of aluminum ions by monitoring the pH change upon the addition of a base.[15][16]

Methodology:

-

Equipment Setup: Use a pH meter with a glass electrode and a reference electrode, connected to an automatic titrator.

-

Sample Preparation: Place a known volume and concentration of the aluminum chloride hydroxide solution in a beaker.

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant rate.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The resulting titration curve will show inflection points that correspond to different stages of hydrolysis and polymerization.

-

The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

-

Conclusion

The hydrolysis of aluminum chloride hydroxide is a multifaceted process that results in a dynamic equilibrium of various aluminum species. The distribution of these species is highly dependent on the solution's pH. A thorough understanding and precise control of this process are critical for the effective application of aluminum-based compounds. The analytical techniques detailed in this guide—Ferron assay, ²⁷Al NMR, ESI-MS, and potentiometric titration—provide a powerful toolkit for researchers and scientists to characterize and quantify these species, thereby enabling the optimization of processes and the development of novel materials and drug formulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Relative importance of hydrolyzed Al(III) species (Al(a), Al(b), and Al(c)) during coagulation with polyaluminum chloride: a case study with the typical micro-polluted source waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the characteristics of Al(III) hydrolyzed species by improved ferron assay test -Journal of Korean Society of Water and Wastewater | Korea Science [koreascience.kr]

- 7. [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to the Fundamental Chemistry of Basic Aluminum Chloride (Polyaluminum Chloride)

Abstract: This technical guide provides an in-depth examination of the fundamental chemistry of basic aluminum chloride, more commonly known as polyaluminum chloride (PAC). It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the core chemical principles, structure, synthesis, and mechanisms of action of PAC. Key physicochemical parameters such as basicity and aluminum content are detailed, alongside standardized experimental protocols for its characterization. The guide summarizes quantitative data in tabular form and employs visualizations to illustrate complex chemical pathways and processes, offering a comprehensive resource on this versatile inorganic polymer.

Introduction

Basic aluminum chloride, or polyaluminum chloride (PAC), represents a class of advanced inorganic polymer coagulants.[1][2] These compounds are complex, pre-hydrolyzed aluminum salts that exist as a spectrum of polymers rather than a single product. The general chemical formula for PAC is typically represented as [Aln(OH)mCl(3n-m)]x or [Al2(OH)nCl6-n]m , where 'n' and 'm' are variables that define the degree of polymerization and neutralization.[1][3][4][5][6]

PAC is widely utilized across various scientific and industrial domains due to its high efficiency and versatility. Its primary application is in water and wastewater treatment, where it functions as a coagulant to remove suspended solids, colloids, organic matter, and other impurities.[4][7][8] Additionally, it finds use in industrial processes such as paper manufacturing and, notably, in the pharmaceutical and cosmetic industries as an active ingredient in antiperspirants.[3][9]

Core Chemical Principles

The efficacy of PAC is rooted in its unique chemical structure and speciation in aqueous solutions. Understanding its core parameters is critical for its application.

Chemical Structure and Speciation

Unlike simple aluminum salts such as aluminum chloride or alum, PAC consists of a distribution of pre-polymerized aluminum species.[1] Upon dissolution in water, these species are more effective at charge neutralization and flocculation. The speciation of aluminum in PAC solutions can be categorized into three main fractions:

-

Monomeric Aluminum (Ala): Simple, non-polymerized aluminum ions, such as [Al(H₂O)₆]³⁺.

-

Polymeric Aluminum (Alb): A range of medium- to high-molecular-weight polynuclear aluminum complexes. This fraction is considered the most effective for coagulation.[10] The most significant and stable of these is the Keggin-type polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which possesses a high cationic charge and stable structure.[6][11][12]

-

Colloidal Aluminum (Alc): Aluminum hydroxide (B78521) precipitates, Al(OH)₃, which are essentially insoluble solids.[10]

The distribution among these species is heavily influenced by the synthesis process and a key parameter known as basicity.

References

- 1. sltchemicals.com [sltchemicals.com]

- 2. Polyaluminum Chloride: A Comprehensive Introduction And Efficient Procurement Strategies [hangdachem.com]

- 3. Difference Between Basic Aluminium Chloride and Poly Aluminium Chloride in Water Treatment - Zibo Longorder [mingchuanpac.com]

- 4. The Essential Role of Polyaluminium Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. News - What is antifoamï¼How does Poly Aluminium Chloride workï¼ [yuncangchemical.com]

- 6. duchungco.com [duchungco.com]

- 7. Classification and Characteristic Analysis of PAC (Polyaluminium Chloride [ecolink-environment.com]

- 8. rixinpec.com [rixinpec.com]

- 9. hoochemtec.com [hoochemtec.com]

- 10. Suitability of Highly Polymerised Polyaluminium Chlorides (PACls) in the Treatment of Mixture of Groundwater and Surface Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Aluminum Chloride Hydroxide (CAS No. 12042-91-0): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chloride hydroxide (B78521), registered under CAS number 12042-91-0 and commonly known as aluminum chlorohydrate (ACH), is a versatile inorganic polymer with significant applications across various scientific and industrial domains.[1] This technical guide provides a comprehensive overview of its core properties, synthesis, mechanisms of action, and key experimental protocols relevant to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed methodologies, and visual representations of complex processes to facilitate a deeper understanding and application of this compound in research and development.

Chemical and Physical Properties

Aluminum chlorohydrate is a group of water-soluble, complex aluminum salts with the general formula AlnCl(3n-m)(OH)m.[1] The variation most commonly used in commercial applications is dialuminum chloride pentahydroxide, Al2Cl(OH)5.[1] It typically appears as a colorless to slightly yellow, odorless solid powder or solution.[2][3]

Table 1: Physicochemical Properties of Aluminum Chlorohydrate

| Property | Value | References |

| CAS Number | 12042-91-0 | [1] |

| Molecular Formula | Al2Cl(OH)5 (common variant) | [1] |

| Molecular Weight | 174.45 g/mol (for Al2Cl(OH)5) | [3] |

| Appearance | Colorless to light yellow solid or solution | [2] |

| Odor | Odorless | [2] |

| Solubility | Soluble in water and alcohol | [3] |

| pH (of solution) | 3.5 - 4.5 | [4] |

| Specific Gravity (solution) | 1.32 - 1.35 at 25°C | [4] |

| Basicity | 83 - 84% | [4] |

| Aluminum Content | 12.2 - 12.7% (23-24% as Al2O3) | [4] |

Synthesis and Characterization

The primary commercial synthesis of aluminum chlorohydrate involves the reaction of aluminum with hydrochloric acid.[1] To mitigate the explosion hazard from hydrogen gas evolution, an alternative and common industrial practice is the reaction of aluminum hydroxide with hydrochloric acid.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of aluminum chlorohydrate solution.

Materials:

-

Aluminum hydroxide (Al(OH)3) powder

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Reaction vessel with a stirrer and heating mantle

-

pH meter

Procedure:

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to a stirred suspension of aluminum hydroxide in deionized water.

-

Heat the mixture to 100°C with continuous stirring.[1]

-

Monitor the reaction progress by measuring the pH and the concentration of dissolved aluminum.

-

The reaction is considered complete when the desired basicity and aluminum concentration are achieved. The final solution will have a pH between 3.5 and 4.5.[4]

-

For higher polymerization, the resulting aluminum chlorohydrate solution can be reacted with aluminum ingots at 100°C.[1] The ratio of aluminum to ACH and the reaction time will determine the final polymer form.[1]

Characterization Techniques

The polymeric nature of aluminum chlorohydrate necessitates a combination of analytical techniques for its structural elucidation.

Table 2: Key Characterization Techniques and Findings

| Technique | Key Findings | References |

| 27Al NMR Spectroscopy | Confirms the presence of a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms, characteristic of the Al13 Keggin ion structure. | [1][5] |

| X-ray Crystallography/Diffraction | Reveals the material is based on Al13 units with a Keggin ion structure.[1] | [1][5] |

| Gel Permeation Chromatography (GPC) | Separates the poly-aluminum complexes based on their size, providing information on the polymer distribution.[1][6] | [1][6] |

Mechanisms of Action

Aluminum chlorohydrate's utility in diverse applications stems from its unique chemical behavior in aqueous environments.

Antiperspirant Action

In antiperspirant formulations, aluminum chlorohydrate is a key active ingredient.[1] Its mechanism of action involves the formation of a temporary plug within the sweat duct, physically blocking the flow of sweat to the skin's surface.[7][8]

Figure 1. Mechanism of action of aluminum chlorohydrate as an antiperspirant.

Water Treatment: Coagulation and Flocculation

In water purification, aluminum chlorohydrate acts as a coagulant to remove dissolved organic matter and colloidal particles.[1] Its high positive charge neutralizes the negative charges of suspended materials, leading to their destabilization and aggregation into larger flocs that can be easily removed.[1][9][10]

Figure 2. Coagulation and flocculation mechanism in water treatment.

Vaccine Adjuvant Activity

Aluminum salts, including aluminum chlorohydrate, are widely used as adjuvants in vaccines to enhance the immune response.[10][11][12] One of the key mechanisms involves the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells.[9][10][11]

Figure 3. NLRP3 inflammasome activation pathway by aluminum adjuvants.

Key Experimental Protocols

In Vivo Antiperspirant Efficacy Assessment

The following protocol is adapted from clinical studies evaluating the efficacy of antiperspirants.[13][14]

Objective: To quantify the reduction in sweat production following the application of an aluminum chlorohydrate-containing antiperspirant.

Methodology:

-

Subject Recruitment: Enroll subjects with self-perceived excessive axillary sweating.

-

Study Design: A randomized, controlled, split-axilla study is often employed. One axilla is treated with the test product, and the other with a control.

-

Product Application: Subjects apply a standardized amount of the antiperspirant to the designated axilla daily for a specified period (e.g., two weeks).

-

Sweat Collection: Sweat is collected using pre-weighed absorbent pads placed in the axillae for a set duration under controlled temperature and humidity conditions.

-

Gravimetric Analysis: The pads are weighed after sweat collection to determine the amount of sweat produced.

-

Efficacy Calculation: The percentage reduction in sweat is calculated by comparing the sweat collected from the treated axilla to the control axilla.

Figure 4. Experimental workflow for in vivo antiperspirant efficacy testing.

In Vitro Dermal Absorption Study (Franz Diffusion Cell)

This protocol is based on studies assessing the percutaneous absorption of aluminum from cosmetic products.[6][15]

Objective: To determine the in vitro dermal absorption of aluminum chlorohydrate through human skin.

Apparatus: Franz diffusion cells.

Methodology:

-

Skin Preparation: Excised human skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Product Application: A precise amount of the aluminum chlorohydrate-containing formulation is applied to the skin surface in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) maintained at a physiological temperature (32-37°C) and continuously stirred.

-

Sampling: At predetermined time points (e.g., 6, 12, 24 hours), aliquots of the receptor fluid are collected for aluminum analysis.

-

Analysis: The concentration of aluminum in the receptor fluid is quantified using a sensitive analytical technique such as Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).[15]

-

Mass Balance: At the end of the experiment, the amount of aluminum remaining on the skin surface, within the skin layers (epidermis and dermis), and in the receptor fluid is determined to calculate the total absorption.

Safety and Toxicology

Aluminum chlorohydrate is considered safe for use in antiperspirants by regulatory agencies such as the U.S. Food and Drug Administration (FDA) at concentrations up to 25%.[1]

Table 3: Toxicological Data for Aluminum Chlorohydrate

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [16] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | [17] |

| Dermal Absorption (in vivo) | 0.012% | Human | [17] |

| Dermal Absorption (in vitro) | ≤0.07% | Human | [15] |

| Skin Irritation | Not classified as an irritant | [17] | |

| Skin Sensitization | Not a sensitizer | Guinea pig | [14] |

Concerns have been raised about a potential link between aluminum exposure from antiperspirants and Alzheimer's disease and breast cancer; however, studies have found only a negligible association, and there is no convincing evidence to support a causal link.[1] Dermal absorption of aluminum from antiperspirants is extremely low.[15][17]

Conclusion

Aluminum chloride hydroxide (CAS No. 12042-91-0) is a complex inorganic polymer with well-established applications in personal care products and water treatment, and it plays a crucial role as a vaccine adjuvant. Its efficacy is rooted in its unique polymeric structure, dominated by the Al13 Keggin ion, which dictates its mechanisms of action. This technical guide has provided a detailed overview of its properties, synthesis, mechanisms, and relevant experimental protocols to serve as a valuable resource for the scientific community. Further research into the precise nature of the polymeric species and their interactions at a molecular level will continue to expand the applications and optimize the performance of this important compound.

References

- 1. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1981807B1 - Polyaluminum chloride and aluminum chlorohydrate, processes and compositions: high-basicity and ultra high-basicity products - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Aluminum chlorohydrate I: Structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dr-jetskeultee.nl [dr-jetskeultee.nl]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Antiperspirant Aluminum Chlorohydrate on the Development of Antibiotic Resistance in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aluminum Adjuvant Improves Survival via NLRP3 Inflammasome and Myeloid Non-Granulocytic Cells in a Murine Model of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

- 13. Efficacy and tolerability of 20% aluminum sesquichlorohydrate vs 20% aluminum chloride for the treatment of axillary hyperhidrosis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redox.com [redox.com]

- 17. hekserij.nl [hekserij.nl]

An In-Depth Technical Guide to the Structure of Polyaluminum Chloride: Aln(OH)mCl3n-m

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) represents a class of complex inorganic polymers with the general formula Aln(OH)mCl3n-m . These compounds are pivotal in various scientific and industrial applications, including water purification, as an adjuvant in vaccines, and in antiperspirant formulations. A thorough understanding of the intricate structure of PAC and the distribution of its various aluminum species is critical for optimizing its performance and for the development of novel applications. This technical guide provides a comprehensive overview of the structure of PAC, methods for its characterization, and the relationship between its composition and properties.

Polyaluminum chlorides are characterized by their degree of polymerization 'n' and the extent of hydrolysis, which is often expressed as the basicity (B), or the molar ratio of OH to Al (m/n). The properties and efficacy of PAC are largely dictated by the relative abundance of different aluminum species: monomeric aluminum (Ala), polymeric aluminum (Alb), and colloidal or precipitated aluminum hydroxides (Alc). Among the polymeric species, the tridecameric aluminum polycation, [AlO4Al12(OH)24(H2O)12]7+ , commonly referred to as Al13, is of particular interest due to its high cationic charge and stability.[1]

Data Presentation: Quantitative Analysis of PAC Structure

The composition of polyaluminum chloride, specifically the distribution of different aluminum species, is highly dependent on its basicity. The following tables summarize the quantitative relationship between basicity and the relative percentages of monomeric (Ala), polymeric (Alb), and colloidal (Alc) aluminum species.

| Basicity (B = OH/Al) | % Ala (Monomeric) | % Alb (Polymeric) | % Alc (Colloidal) |

| 1.0 | ~40-50% | ~40-50% | <10% |

| 1.5 | ~25-35% | ~55-65% | <10% |

| 2.0 | ~15-25% | ~65-75% | ~5-15% |

| 2.4 | <15% | >80% | <5% |

| 2.5 | <10% | ~80-90% | <10% |

Table 1: Typical distribution of aluminum species in Polyaluminum Chloride (PAC) as a function of basicity (B). Data compiled from various sources.[2][3]

| Property | Description | Typical Values |

| General Formula | Aln(OH)mCl3n-m | |

| Basicity (B or r) | Molar ratio of OH/Al | 0.5 - 2.5 |

| Relative Basicity | (OH/3Al) * 100% | 35% - 85%[4] |

| Al2O3 Content (liquid) | 6% - 24% | |

| Specific Gravity (25°C) | 1.1 - 1.40 g/cm³ | |

| Viscosity (25°C) | 10 - 50 mPa·s |

Table 2: General properties of Polyaluminum Chloride (PAC).[5]

Mandatory Visualization

Signaling Pathways and Structural Relationships

The formation of various polyaluminum chloride species is a complex hydrolysis and polymerization process. The following diagram illustrates the conceptual pathway from the hydrated aluminum ion to the formation of the key Al13 Keggin ion and larger polymers.

The Al13 cation possesses a well-defined Keggin structure, which is central to the high efficacy of many PAC formulations.

Experimental Workflows

The characterization of polyaluminum chloride involves a multi-faceted analytical approach to determine the distribution of aluminum species.

Experimental Protocols

Ferron Assay for Aluminum Speciation

The Ferron assay is a time-resolved colorimetric method used to differentiate aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[6]

Reagents:

-

Ferron Reagent: Prepare a solution of 8-hydroxy-7-iodo-5-quinolinesulfonic acid. The exact concentration may vary, but a typical preparation involves dissolving the ferron powder in water, often with the addition of a buffer and other reagents to stabilize the solution and control the pH.[1]

-

Acetate (B1210297) Buffer: To maintain the reaction pH, typically around 5.

-

Hydroxylamine Hydrochloride: To reduce any interfering iron species.

-

Standard Aluminum Solution: For calibration.

Procedure:

-

Sample Preparation: Dilute the PAC sample to a known concentration with deionized water.

-

Reaction:

-

To a specific volume of the diluted PAC sample, add the ferron reagent and acetate buffer.

-

The reaction is timed from the moment the ferron reagent is added.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically around 370 nm) at different time intervals.[7]

-

Ala (Monomeric Al): Measured within the first minute of the reaction.

-

Alb (Polymeric Al): Determined by the change in absorbance between 1 minute and 120 minutes.[8]

-

Alc (Colloidal Al): Calculated by subtracting the sum of Ala and Alb from the total aluminum concentration, which is determined after acid digestion of the sample.[1]

-

-

Calculation: The concentrations of Ala, Alb, and Alc are calculated based on a calibration curve generated using the standard aluminum solution.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy is a powerful technique for identifying the coordination environment of aluminum atoms in different species. The key application for PAC analysis is the identification of the tetrahedrally coordinated aluminum at the center of the Al13 Keggin ion, which gives a distinct chemical shift.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

The PAC sample is typically analyzed as a liquid.

-

A D2O lock is often used for field frequency stabilization.

-

An external reference, such as a solution of Al(H2O)6³⁺, is used to set the chemical shift to 0 ppm.[9]

NMR Parameters:

-

Nucleus: 27Al

-

Pulse Sequence: A simple one-pulse experiment is often sufficient.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width is necessary to cover all possible aluminum species.

-

Relaxation Delay: A short relaxation delay is often used due to the fast relaxation of the quadrupolar 27Al nucleus.

-

Number of Scans: A large number of scans is typically required to obtain a good signal-to-noise ratio.

-

Data Analysis:

-

The 27Al NMR spectrum of PAC typically shows several peaks:

-

A sharp peak around 62.5-63 ppm is characteristic of the tetrahedrally coordinated aluminum in the Al13 Keggin ion.[10]

-

A broader peak around 0 ppm corresponds to monomeric, octahedrally coordinated aluminum.[11]

-

Other broad signals may be present, corresponding to other polymeric or oligomeric species.

-

-

The relative areas of these peaks can be used to estimate the relative abundance of the different aluminum species.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their hydrodynamic volume. In the context of PAC, SEC is used to separate the different aluminum species (monomeric, oligomeric, and polymeric) based on their size.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a detector.

-

Detector: A refractive index (RI) detector or a UV detector (if the species have UV absorbance or are derivatized). An inductively coupled plasma mass spectrometer (ICP-MS) can also be coupled to the HPLC for element-specific detection of aluminum.

Chromatographic Conditions:

-

Column: A column packed with a hydrophilic stationary phase with a pore size suitable for the separation of the expected range of polymer sizes.

-

Mobile Phase: An aqueous buffer, often containing a salt to minimize ionic interactions between the PAC species and the stationary phase. The pH of the mobile phase is also a critical parameter.[7]

-

Flow Rate: A constant, low flow rate is typically used to ensure good resolution.

-

Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

Procedure:

-

Sample Preparation: The PAC sample is filtered through a syringe filter to remove any particulate matter.

-

Injection: A small volume of the prepared sample is injected onto the SEC column.

-

Elution and Detection: The different aluminum species are separated as they pass through the column and are detected as they elute. Larger molecules will elute first, followed by smaller molecules.

-

Data Analysis: The chromatogram shows a series of peaks, with each peak corresponding to a different size fraction of aluminum species. The retention times of the peaks can be compared to those of known molecular weight standards to estimate the size of the PAC species. The area under each peak is proportional to the concentration of that species.

Conclusion

The structure of polyaluminum chloride is a complex and fascinating area of inorganic chemistry with significant practical implications. The distribution of aluminum species, particularly the highly charged Al13 Keggin ion, is a key determinant of its performance. By employing a combination of analytical techniques such as the Ferron assay, 27Al NMR spectroscopy, and size exclusion chromatography, researchers can gain a detailed understanding of the composition of PAC. This knowledge is essential for the rational design and application of PAC in a wide range of fields, from environmental science to medicine. The experimental protocols and data presented in this guide provide a solid foundation for professionals seeking to work with and innovate using polyaluminum chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Understanding the Basicity of Aluminum Chlorohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chlorohydrate (ACH) is a complex inorganic polymer of aluminum with the general formula Al₂(OH)₅Cl · nH₂O. It is a key active ingredient in many pharmaceutical and personal care products, most notably as an antiperspirant, and is also widely used as a coagulant in water purification. The efficacy of ACH in these applications is intrinsically linked to its "basicity," a term that describes the degree of neutralization of the aluminum chloride from which it is derived. This guide provides an in-depth technical examination of the basicity of aluminum chlorohydrate, including its chemical nature, methods of characterization, and its functional implications.

The Concept of Basicity in Aluminum Chlorohydrate

Basicity in the context of aluminum chlorohydrate refers to the molar ratio of hydroxyl groups to aluminum atoms. It is a measure of the degree of polymerization of the aluminum ions in solution. A higher basicity indicates a higher degree of polymerization and a greater proportion of larger, more complex polycationic aluminum species.[1][2] The basicity is a critical parameter that influences the physicochemical properties and performance of the ACH.[3]

The United States Pharmacopeia (USP) defines aluminum chlorohydrate as a complex basic aluminum chloride that is polymeric and loosely hydrated, with an aluminum-to-chloride atomic ratio between 1.91:1 and 2.10:1.[4][5]

Speciation of Aluminum in Aluminum Chlorohydrate

The basicity of an ACH solution directly correlates with the distribution of different aluminum polycationic species. These species are often categorized based on their reaction kinetics with the chelating agent ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid).[6] The three main fractions are:

-

Ala (monomeric and small oligomeric species): These are the most rapidly reacting species, typically including mononuclear aluminum ions like [Al(H₂O)₆]³⁺.

-

Alb (medium-sized polymeric species): These species react at an intermediate rate and are considered to be the most effective for many applications. The most prominent species in this fraction is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃).[6][7]

-

Alc (large polymeric or colloidal species): These are very large aluminum polymers or colloidal particles of aluminum hydroxide (B78521) that react very slowly or not at all with ferron.[8]

The relative abundance of these species is a direct function of the basicity of the ACH. Generally, as basicity increases, the proportion of Alb and Alc species increases, while the proportion of Ala decreases.

Quantitative Distribution of Aluminum Species

The following table summarizes the typical distribution of aluminum species in polyaluminum chloride (PAC), a class of compounds to which ACH belongs, at varying basicity levels.

| Basicity (%) | Ala (%) | Alb (%) | Alc (%) | Reference |

| 43 | 40-50 | 30-40 | 10-20 | [9] |

| 74.1 | ~25 | ~60 | ~15 | [10] |

| 84 | 10-20 | 60-70 | 10-20 | [9] |

Note: The exact distribution can vary depending on the manufacturing process and aging of the solution.

Experimental Protocols for Characterizing Basicity and Speciation

Accurate characterization of ACH basicity and aluminum speciation is crucial for quality control and for understanding its mechanism of action. The following are key experimental protocols.

Potentiometric Titration for Basicity Determination

This is a standard method for determining the basicity of ACH. The USP provides a detailed protocol for this analysis.[4][11]

Principle: The basicity is determined by titrating the ACH solution with a standardized acid or base and monitoring the pH change. The equivalence points in the titration curve correspond to the neutralization of different aluminum species.

Detailed Methodology (based on USP):

-

Sample Preparation: Accurately weigh about 700 mg of Aluminum Chlorohydrate and dissolve it in 100 mL of water. Add 10 mL of diluted nitric acid with stirring.[5]

-

Titration: Titrate the solution with 0.1 N silver nitrate (B79036) VS using a glass silver-silver chloride electrode and a silver billet electrode system.[5]

-

Endpoint Detection: Determine the endpoint potentiometrically.[5]

-

Calculation of Chloride Content: Each mL of 0.1 N silver nitrate is equivalent to 3.545 mg of chloride (Cl).[5]

-

Determination of Aluminum Content: A separate complexometric back-titration is performed.

-

Accurately weigh about 200 mg of Aluminum Chlorohydrate, dissolve in 20 mL of water and 5 mL of hydrochloric acid, and boil.[5]

-

Add a known excess of 0.1 M Edetate disodium (B8443419) (EDTA) titrant and adjust the pH to 4.7 ± 0.1.[4][12]

-

Add acetic acid-ammonium acetate (B1210297) buffer, alcohol, and dithizone (B143531) indicator.[4][12]

-

Titrate the excess EDTA with 0.1 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.[4][12]

-

Each mL of 0.1 M Edetate disodium titrant consumed is equivalent to 2.698 mg of aluminum (Al).[4][12]

-

-

Calculation of Aluminum/Chloride Atomic Ratio and Basicity: The aluminum-to-chloride atomic ratio is calculated from the percentages of aluminum and chloride. This ratio is then used in a formula provided by the USP to calculate the percentage of anhydrous aluminum chlorohydrate, which is related to its basicity.[4][11][12]

Ferron Assay for Aluminum Speciation

The Ferron assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction rates with ferron.[7][8]

Principle: Monomeric aluminum (Ala) reacts almost instantaneously with ferron to form a colored complex. Polymeric aluminum (Alb) reacts more slowly, and colloidal aluminum (Alc) reacts very slowly or not at all. By measuring the absorbance of the Al-ferron complex at different time points, the concentration of each species can be determined.

Detailed Methodology:

-

Reagent Preparation: Prepare a buffered ferron solution (e.g., 8-hydroxy-7-iodo-5-quinolinesulfonic acid in an acetate buffer).

-

Reaction:

-

To a series of volumetric flasks, add a known volume of the ACH sample.

-

Add the ferron reagent and dilute to the mark with deionized water.

-

Mix rapidly and start a timer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at various time intervals (e.g., 1 minute, 30 minutes, 2 hours, and 24 hours).

-

The absorbance at the earliest time point (e.g., 1 minute) corresponds to the concentration of Ala.

-

The increase in absorbance over a longer period (e.g., up to 2 hours) is used to calculate the concentration of Alb.

-

The non-reactive portion is considered Alc.[13]

-

-

Data Analysis: The concentrations of Ala, Alb, and Alc are calculated from the absorbance values using a calibration curve prepared with aluminum standards. A modified method using nonlinear least squares analysis of the kinetic data can provide a more precise determination of the different species.[7]

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for identifying and quantifying the different aluminum species in ACH solutions.[14]

Principle: The 27Al nucleus has a nuclear spin of 5/2, making it NMR active. Different aluminum species have distinct chemical shifts in the 27Al NMR spectrum, allowing for their identification and quantification. The tetrahedrally coordinated aluminum at the center of the Al₁₃ Keggin ion gives a characteristic sharp resonance at around 62.5-63.5 ppm, which is a clear marker for this important polycation.[6][15] Octahedrally coordinated aluminum species appear in a different region of the spectrum.[16]

Detailed Methodology:

-

Sample Preparation: The ACH sample is typically dissolved in D₂O.

-

Instrumental Parameters:

-

A high-field NMR spectrometer is used.

-

The 27Al resonance frequency is observed (e.g., 156.4 MHz on a 14.1T magnet).[16]

-

A short pulse width (e.g., 1.0 µs) and a short relaxation delay (e.g., 0.5 s) are often used.[16]

-

A sufficient number of scans (e.g., 1280) are acquired to obtain a good signal-to-noise ratio.[16]

-

-

Data Analysis: The different aluminum species are identified by their chemical shifts. The relative concentrations of the species can be determined by integrating the areas of their respective peaks in the spectrum.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It can be used to characterize the molecular weight distribution of the aluminum polycations in ACH.

Principle: The ACH sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can enter the pores and have a longer retention time.

Detailed Methodology:

-

Column and Mobile Phase Selection: An appropriate SEC column with a suitable pore size for the expected range of aluminum polycations is chosen. The mobile phase is typically an aqueous buffer.

-

Sample Preparation: The ACH sample is dissolved in the mobile phase and filtered to remove any particulate matter.[17]

-

Chromatographic Conditions: The sample is injected onto the column, and the mobile phase is pumped at a constant flow rate.

-

Detection: The eluting aluminum species are detected using a suitable detector, such as a refractive index (RI) detector or a UV detector after post-column derivatization.

-

Data Analysis: The chromatogram shows the distribution of aluminum species as a function of their elution time, which is correlated with their molecular size.

Functional Implications of Basicity

The basicity of aluminum chlorohydrate, and therefore its speciation, has a profound impact on its performance in its primary applications.

Antiperspirant Efficacy

In antiperspirants, ACH functions by forming a temporary plug in the sweat duct, which physically blocks the flow of sweat to the skin surface.[11] The predominant theory is that the aluminum polycations, particularly the larger Alb species like Al₁₃, interact with proteins in the sweat to form a gel-like precipitate that occludes the duct.[18][19]

Mechanism of Sweat Pore Plugging:

A recent study using a microfluidic device to mimic a sweat duct has elucidated a two-stage mechanism for plug formation:[18][20]

-

Nucleation: Aggregates of sweat proteins and aluminum polycations initially bind to the wall of the sweat duct, forming a tenuous membrane.[18]

-

Growth: This initial membrane then acts as a scaffold, collecting more proteins from the sweat flow and more aluminum polycations, leading to the growth and densification of the plug.[18]

Caption: Mechanism of sweat pore plugging by Aluminum Chlorohydrate.

Water Treatment Coagulation

In water treatment, ACH is a highly effective coagulant used to remove suspended solids, colloids, and dissolved organic matter.[1][2] Its high basicity and the presence of pre-polymerized aluminum species offer several advantages over traditional coagulants like alum (aluminum sulfate).

Coagulation and Flocculation Workflow:

-

Coagulation (Charge Neutralization): The highly positively charged aluminum polycations in ACH neutralize the negative surface charges of suspended particles, destabilizing them and allowing them to aggregate.[21]

-

Flocculation (Sweep Floc): The aluminum species hydrolyze to form insoluble aluminum hydroxide precipitates. These precipitates, known as "sweep flocs," enmesh the destabilized particles, forming larger, settleable agglomerates called flocs.[21]

-

Sedimentation/Filtration: The flocs are then removed from the water by sedimentation and/or filtration.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. Polyaluminum Chloride (PAC) – Sukim [sukim.com.tr]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Aluminum Chlorohydrate [drugfuture.com]

- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 7. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. researchgate.net [researchgate.net]

- 14. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 18. The mechanism of eccrine sweat pore plugging by aluminium salts using microfluidics combined with small angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. The mechanism of eccrine sweat pore plugging by aluminium salts using microfluidics combined with small angle X-ray scattering. | Semantic Scholar [semanticscholar.org]

- 20. Real time observation of the interaction between aluminium salts and sweat under microfluidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uspbpep.com [uspbpep.com]

"overview of aluminum chloride hydroxide derivatives"

An In-depth Technical Guide to Aluminum Chloride Hydroxide (B78521) Derivatives

Introduction

Aluminum chloride hydroxide and its derivatives are a group of complex inorganic salts with a wide range of industrial and pharmaceutical applications.[1] These compounds are polymeric, water-soluble aluminum complexes with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ.[1][2][3] They are broadly classified based on their degree of basification, which is the concentration of hydroxyl groups relative to aluminum ions.[4] This ratio influences the polymer content and overall efficacy of the compound in its various applications.[4]

Key derivatives include Aluminum Chlorohydrate (ACH) and Polyaluminum Chloride (PAC).[1][5] ACH is commonly used in cosmetics as an active ingredient in antiperspirants, while PAC is extensively used as a coagulant in water purification.[1][3][5] Their high positive charge makes them effective at destabilizing and removing suspended materials.[1][5] This guide provides a comprehensive technical overview of these derivatives, focusing on their properties, synthesis, mechanisms of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Aluminum chloride hydroxide derivatives exist in various forms, from simple monomers to complex polymers. Their chemical and physical properties are largely determined by the ratio of aluminum, chloride, and hydroxide ions. The general formula can be expressed as [Al₂(OH)ₙCl₆₋ₙ]ₘ, where n ranges from 1 to 5 and m is less than or equal to 10.[1]

| Property | Aluminum Chloride Hydroxide (AlCl₂(OH)) | Aluminum Chloride Hydroxide (Al₂Cl(OH)₅) | Polyaluminum Chloride (PAC) / Aluminum Chlorohydrate (ACH) |

| Molecular Formula | AlCl₂HO[6][7] | Al₂Cl(OH)₅[8][9] | AlₙCl(₃ₙ₋ₘ)(OH)ₘ[1] |

| Molecular Weight | 114.89 g/mol [6][7] | 210.48 g/mol [10] | Varies |

| CAS Number | 14215-15-7[6][7] | 12042-91-0[8][9] | 1327-41-9[11] |

| Appearance | Liquid[6] | White or off-white solid; hygroscopic.[9][10] | White/yellow solid or colorless/yellowish solution.[11][12] |

| Solubility in Water | Soluble | Soluble, can form a colloid.[9][10] | Easily soluble.[12] |

| pH of Solution | Acidic | Slightly acidic (Typically 4 to 5).[12] | Varies, but generally has minimal impact on treated water pH.[1][5] |

Synthesis and Manufacturing

The industrial production of aluminum chloride hydroxide derivatives typically involves the reaction of an aluminum source with hydrochloric acid under controlled conditions.

Common Synthesis Methods

-

Aluminum Hydroxide Method : This is the most common industrial practice, reacting aluminum hydroxide with hydrochloric acid.[1] This method is favored because it avoids the explosion hazard associated with hydrogen gas production that occurs when using metallic aluminum.[1] The purity of the aluminum hydroxide is high, resulting in a low content of heavy metals and other toxic substances in the final product.[11]

-

Metallic Aluminum Method : This process uses waste materials from aluminum processing, such as aluminum dust, ash, and slag, which are reacted with hydrochloric acid.[11] The reaction can be categorized into acid, alkali, or neutralization processes.[11]

-

Boiling Pyrolysis Method : Aluminum ash is placed in a reactor with water, and hydrochloric acid is slowly added while stirring. The mixture undergoes condensation and polymerization until the pH reaches 4.2 to 4.5. The resulting liquid product is then processed through sedimentation, dilution, filtering, and drying to obtain the solid form.[1]

General Experimental Protocol for Synthesis

The following protocol outlines a general laboratory-scale synthesis based on the reaction of aluminum hydroxide and hydrochloric acid.

Materials:

-

Aluminum hydroxide (Al(OH)₃) powder

-

Hydrochloric acid (HCl), 36% by weight

-

Deionized water

-

Glass reactor with a reflux condenser and agitator

Procedure:

-

Introduce a calculated amount of hydrochloric acid and deionized water into the glass reactor.

-

While agitating, slowly add aluminum hydroxide powder to the acid solution. The reaction is weakly exothermic.[13]

-

Heat the mixture slowly to a temperature between 80°C and 120°C.[13]

-

Maintain the reaction at this temperature for a specified period (e.g., several hours) to allow for aging and polymerization, until the desired basicity is achieved.[14] The progress can be monitored by taking samples and testing their ability to dissolve into a clear solution in water.[13]

-

Allow the reaction mixture to cool and settle.

-

Filter the resulting solution to remove any unreacted solids.

-

The liquid product can be concentrated by evaporation or dried (e.g., spray-dried) to obtain a solid polyaluminum chloride product.[1]

Applications and Mechanisms of Action

Aluminum chloride hydroxide derivatives are utilized in several fields, most notably in personal care products, vaccines, and water treatment.

Antiperspirants

Aluminum Chlorohydrate (ACH) is a primary active ingredient in over-the-counter antiperspirant products, used in concentrations up to 25%.[1][2][3]

Quantitative Data on Antiperspirant Formulations [2]

| Formulation Type | Concentration of 50% ACH Solution | Equivalent Aluminum Content |

| Aerosol | 38% | 9.5% |

| Roll-On | 14.5% | 3.61% |

| Stick | 21% | 5.2% |

Mechanism of Action: The antiperspirant effect is achieved through the physical obstruction of sweat ducts.[15] When applied to the skin, the aluminum salts react with mucopolysaccharides within the sweat duct.[16] This process involves the penetration of aluminum ions into the epithelial cells of the stratum corneum, causing an influx of water and subsequent cell swelling.[2] This swelling constricts the duct, forming a temporary plug that blocks the flow of sweat to the skin's surface.[2][15][17] Normal sweat gland function returns as the skin renews itself.[15]

Vaccine Adjuvants

Aluminum compounds, particularly aluminum hydroxide and aluminum phosphate, are the most commonly used adjuvants in human vaccines.[18][19] They primarily enhance the immune response by stimulating a Th2-type immune response.[18][20]

Mechanism of Action: The adjuvant mechanism is multifactorial and not fully understood, but several key processes have been identified:[19][20]

-

Depot Effect : The adjuvant forms a "depot" at the injection site, adsorbing the antigen and releasing it slowly.[18][19] This prolongs the exposure of the antigen to antigen-presenting cells (APCs).[18]

-

APC Activation : Aluminum adjuvants are efficiently taken up by APCs, such as monocytes and dendritic cells.[21] This promotes the maturation of APCs and enhances their ability to present antigens.[21]

-

Inflammasome Activation : Aluminum adjuvants can activate the NLRP3 inflammasome, a component of the innate immune system, leading to the release of pro-inflammatory cytokines.[19]

-

Cytokine Production : Exposure to aluminum hydroxide stimulates monocytes to produce cytokines that activate T cells.[18] Activated Th2 cells then release Interleukin-4 (IL-4), which upregulates the expression of MHC class II and other costimulatory molecules on APCs, further enhancing the immune response.[18]

Water Treatment

Polyaluminum Chloride (PAC) is a highly efficient coagulant used in drinking water and wastewater treatment.[5][22][23] It offers several advantages over traditional coagulants like aluminum sulfate, including better performance across a wider range of pH and temperatures, quicker floc formation, and reduced sludge production.[4][5] PAC works by neutralizing the electrical charge of suspended particles, causing them to aggregate (flocculate) and settle, which allows for their easy removal through filtration.[4][24]

Toxicology and Safety

Aluminum chloride and its hydroxide derivatives are generally considered safe for their intended uses, though they are not without potential hazards, particularly in their anhydrous or concentrated forms.

Toxicological Profile Summary

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Low toxicity. Can cause burns to the mouth and digestive tract if ingested in concentrated form due to hydrolysis into HCl.[25] | [25] |

| Acute Dermal Toxicity | Low toxicity. LD50 values for basic aluminum chloride and Al₂Cl(OH)₅ were >2000 mg/kg bw in rats. | [26] |

| Acute Inhalation Toxicity | Dust or vapor can cause severe damage to the respiratory tract.[25] No mortalities were reported in animal studies with various forms of aluminum.[26][27] | [25][26][27] |

| Skin/Eye Irritation | Anhydrous aluminum chloride is strongly irritating and corrosive to skin and eyes due to its reaction with water to form hydrochloric acid.[25] | [25] |

| Systemic Toxicity (Repeated Dose) | A 28-day oral study in rats identified the blood, liver, and thymus as target organs at high doses (900 mg/kg/day). The NOAEL was determined to be 300 mg/kg/day. | [28] |

| Dermal Absorption (Antiperspirant) | Absorption of aluminum from antiperspirants through the skin is minimal, estimated at about 0.012%.[2] | [2] |

Experimental Protocol for Toxicity Assessment

The following is a summarized methodology for a repeated-dose oral toxicity study, based on published research.[28]

Objective: To determine the potential adverse effects and the No-Observed-Adverse-Effect Level (NOAEL) of a test substance (e.g., aluminum chloride) following repeated oral administration.

Experimental Design:

-

Test System: Sprague-Dawley rats (equal numbers of males and females).

-

Test Article: Aluminum chloride (AlCl₃).

-

Administration Route: Oral gavage.

-

Dosage Levels: Multiple dose groups (e.g., 0, 100, 300, and 900 mg/kg/day). The 0 mg/kg/day group serves as the control and receives the vehicle (e.g., water).

-

Duration: 28 consecutive days.

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study begins.

-

Dosing: The test article is administered once daily at the specified dose levels.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, such as changes in behavior, appearance, and salivation.

-

Body Weight and Food Intake: Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and serum biochemistry analysis. Parameters include red and white blood cell counts, hemoglobin, liver enzymes, total protein, and triglycerides.

-

Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Organs (e.g., liver, kidneys, adrenal glands, thymus) are weighed. Tissues from all major organs are preserved, processed, and examined microscopically for pathological changes.

-

Data Analysis: Data are analyzed statistically to determine significant differences between treated groups and the control group. The NOAEL is established as the highest dose at which no statistically or biologically significant adverse effects are observed.

References

- 1. atamankimya.com [atamankimya.com]

- 2. carst.com [carst.com]

- 3. Aluminium hydroxychloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is Poly Aluminium Chloride [monarchchemicals.co.uk]

- 5. polyaluminium-chloride.net [polyaluminium-chloride.net]

- 6. Aluminum chloride hydroxide (AlCl2(OH)) | AlCl2HO | CID 10290768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aluminum chloride hydroxide (AlCl2(OH)) | AlCl2HO | CID 10290768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. CAS 12042-91-0: Aluminum chloride hydroxide (Al2Cl(OH)5) [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. wastetowater.ir [wastetowater.ir]

- 13. US3953584A - Process for the preparation of basic aluminum chlorides - Google Patents [patents.google.com]

- 14. RU2122522C1 - Method of preparing aluminium hydroxychloride - Google Patents [patents.google.com]

- 15. Aluminum Chloride - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 16. dermnetnz.org [dermnetnz.org]

- 17. tomsofmaine.ca [tomsofmaine.ca]

- 18. journals.asm.org [journals.asm.org]

- 19. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]

- 22. The Pfaudler Polyaluminum Chloride (PAC) solution [gmmpfaudler.com]

- 23. yasa.ltd [yasa.ltd]

- 24. watercarechem.com [watercarechem.com]